(2,4-Dichlorophenyl)(1,4-thiazinan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichlorophenyl)(1,4-thiazinan-4-yl)methanone is a chemical compound that belongs to the class of thiazinanes It is characterized by the presence of a dichlorophenyl group and a thiazinan-4-yl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)(1,4-thiazinan-4-yl)methanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1,4-thiazinane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)(1,4-thiazinan-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2,4-Dichlorophenyl)(1,4-thiazinan-4-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)(1,4-thiazinan-4-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorophenyl)(1,3-thiazinan-4-yl)methanone
- (2,4-Dichlorophenyl)(1,2-thiazinan-4-yl)methanone
- (2,4-Dichlorophenyl)(1,4-thiazinan-2-yl)methanone
Uniqueness
(2,4-Dichlorophenyl)(1,4-thiazinan-4-yl)methanone is unique due to its specific substitution pattern and the presence of both chlorine atoms on the phenyl ring. This structural feature may contribute to its distinct chemical reactivity and biological activity compared to other thiazinane derivatives.
Properties
Molecular Formula |
C11H11Cl2NOS |
---|---|
Molecular Weight |
276.2 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C11H11Cl2NOS/c12-8-1-2-9(10(13)7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
InChI Key |
OYOGJQGORQTEEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C=C(C=C2)Cl)Cl |
solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.